1-(4-Hydroxybutyl)uracil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3482-41-5 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(4-hydroxybutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c11-6-2-1-4-10-5-3-7(12)9-8(10)13/h3,5,11H,1-2,4,6H2,(H,9,12,13) |
InChI Key |
YSBUPONRFOZSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Hydroxybutyl Uracil and Its Analogs
Direct Alkylation Approaches for 1-(4-Hydroxybutyl)uracil Synthesis
Direct alkylation of the uracil (B121893) ring is a primary method for synthesizing this compound. This approach involves the reaction of a uracil precursor with a suitable butylating agent. The regioselectivity of the alkylation, specifically at the N1 position, is a critical aspect of these syntheses. researchgate.netnumberanalytics.comrsc.orgresearchgate.net
Alkylation of Uracil Precursors with Butylating Agents
One common strategy involves the direct alkylation of uracil with a 4-hydroxybutylating agent. For instance, reacting uracil with 4-chlorobutan-1-ol in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield this compound. The reaction conditions, including the base and solvent, are crucial for optimizing the yield and regioselectivity.
Another approach utilizes butan-1,4-diol. This method often requires the activation of the diol, for example, by converting it into a more reactive species like a tosylate, to facilitate the alkylation at the N1 position of the uracil ring. researchgate.net
Utilizing 4-Bromobutyl Acetate (B1210297) for Alkylation and Subsequent Deprotection
A widely employed and efficient method for the synthesis of this compound involves the use of 4-bromobutyl acetate as the alkylating agent. semanticscholar.orgbiosynth.comchemicalbook.com This two-step process begins with the alkylation of a protected or unprotected uracil at the N1 position. To enhance the solubility and reactivity of uracil, it is often silylated using reagents like hexamethyldisilazane (B44280) (HMDS) prior to alkylation. The silylated uracil then reacts with 4-bromobutyl acetate to form 1-(4-acetoxybutyl)uracil. acs.orgscribd.com
The second step is the deprotection of the acetyl group to reveal the desired hydroxyl functionality. This is typically achieved by treating the 1-(4-acetoxybutyl)uracil intermediate with a base, such as aqueous sodium hydroxide (B78521) or ammonia (B1221849) in an alcoholic solvent. researchgate.netnih.gov This hydrolysis step is generally high-yielding and provides the final product, this compound.
Table 1: Alkylation and Deprotection Reaction Data
| Starting Material | Alkylating Agent | Intermediate | Deprotection Reagent | Final Product | Typical Yield |
|---|---|---|---|---|---|
| Uracil | 4-Bromobutyl acetate | 1-(4-Acetoxybutyl)uracil | Aqueous NaOH | This compound | High |
| Silylated Uracil | 4-Bromobutyl acetate | 1-(4-Acetoxybutyl)uracil | Ammonia in Methanol | This compound | High |
Synthesis of this compound Amino Derivatives
The introduction of an amino group, particularly at the C5 position of the pyrimidine (B1678525) ring, can significantly modulate the biological activity of nucleoside analogs. researchgate.netgoogle.comnih.govacs.orggoogle.com
Amination Strategies at the C5 Position of Uracil Derivatives
Synthesizing 5-amino derivatives of this compound often starts with a pre-functionalized uracil ring. A common precursor is 5-bromouracil (B15302). The synthesis can proceed by first alkylating 5-bromouracil at the N1 position with a suitable 4-hydroxybutylating agent, similar to the methods described above. For example, 5-bromouracil can be reacted with 4-bromobutyl acetate followed by deprotection to yield 1-(4-hydroxybutyl)-5-bromouracil.
Subsequently, the bromine atom at the C5 position is displaced by an amino group. This can be achieved by reacting the 5-bromo derivative with various amines. For instance, treatment with ammonia or a primary amine can introduce a primary amino group at the C5 position. researchgate.net The reaction of 5-bromouracil derivatives with amines like morpholine (B109124) has also been reported to yield the corresponding 5-amino derivatives. nih.gov
Alternatively, 5-nitrouracil (B18501) can serve as a starting material. The nitro group at the C5 position can be reduced to an amino group after the N1-alkylation step.
Table 2: Synthesis of 5-Amino-1-(4-hydroxybutyl)uracil
| Starting Material | Key Intermediate | Amination Method | Final Product |
|---|---|---|---|
| 5-Bromouracil | 1-(4-Hydroxybutyl)-5-bromouracil | Nucleophilic substitution with ammonia or amines | 5-Amino-1-(4-hydroxybutyl)uracil |
| 5-Nitrouracil | 1-(4-Hydroxybutyl)-5-nitrouracil | Reduction of the nitro group | 5-Amino-1-(4-hydroxybutyl)uracil |
Multi-Component Synthesis of Related Conjugates
Multi-component reactions, particularly "click chemistry," have emerged as powerful tools for creating complex molecular architectures from simple building blocks. nih.govresearchgate.net
Integration into 1,2,3-Triazole Frameworks
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is utilized to link a this compound moiety to other molecules through a stable 1,2,3-triazole ring. beilstein-journals.orgnih.govdntb.gov.uabeilstein-journals.orgmdpi.comresearchgate.net This strategy involves the synthesis of an azide (B81097) or alkyne derivative of this compound.
For example, 1-(4-azidobutyl)uracil can be synthesized and then reacted with a terminal alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. This reaction efficiently forms a 1,4-disubstituted 1,2,3-triazole conjugate. Conversely, an alkyne-functionalized uracil derivative can be reacted with an organic azide. This modular approach allows for the facile generation of a diverse library of uracil-triazole conjugates for biological screening.
Table 3: Compound Names
| Abbreviation/Common Name | Systematic Name |
|---|---|
| Uracil | Pyrimidine-2,4(1H,3H)-dione |
| This compound | 1-(4-Hydroxybutyl)pyrimidine-2,4(1H,3H)-dione |
| 4-Bromobutyl acetate | 4-Bromobutyl acetate |
| 1-(4-Acetoxybutyl)uracil | 4-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)butyl acetate |
| 5-Aminouracil | 5-Aminopyrimidine-2,4(1H,3H)-dione |
| 5-Bromouracil | 5-Bromopyrimidine-2,4(1H,3H)-dione |
| 1,2,3-Triazole | 1H-1,2,3-Triazole |
| Hexamethyldisilazane (HMDS) | 1,1,1,3,3,3-Hexamethyldisilazane |
| Dimethylformamide (DMF) | N,N-Dimethylformamide |
Coupling with Ferrocene (B1249389) Moieties for Conjugate Formation
The synthesis of conjugates linking uracil and its derivatives to ferrocene has been achieved, notably through the Mitsunobu reaction. This method facilitates the formation of a bond between the nucleobase and a ferrocene-containing alcohol.
In one approach, 1-(4-hydroxybutyl)ferrocene serves as a key intermediate. This ferrocenyl alcohol can be prepared from ferrocene by reaction with succinic anhydride (B1165640) under Friedel-Crafts conditions, followed by reduction of the resulting carboxylic acid to the alcohol. researchgate.net The subsequent Mitsunobu reaction with an N3-protected uracil derivative yields the desired ferrocene-uracil conjugate. researchgate.netnih.gov This strategy has been successfully employed to synthesize both mono- and bis(nucleobase) ferrocene conjugates. researchgate.netnih.gov
For instance, the reaction of 1-(4-hydroxybutyl)ferrocene with N3-protected uracil or thymine (B56734) in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3) in a suitable solvent like tetrahydrofuran (B95107) (THF) affords the target ferrocene-nucleobase conjugates. researchgate.netbham.ac.uk Subsequent deprotection, if necessary, yields the final products. bham.ac.uk These synthetic efforts are crucial for developing novel materials and understanding the self-assembly and supramolecular chemistry of these unique hybrid molecules. researchgate.netnih.govacs.org
Investigation of Regioselectivity in Uracil Alkylation Reactions
The alkylation of uracil, a molecule with two potential nitrogen nucleophiles (N1 and N3), presents a significant challenge in terms of regioselectivity. The position of the substituent on the uracil ring profoundly influences the physicochemical and biological properties of the resulting derivative. thieme-connect.com
Several factors dictate the outcome of uracil alkylation, including the nature of the alkylating agent, the reaction conditions (solvent, base, temperature), and the presence of substituents on the uracil ring itself. thieme-connect.combeilstein-journals.orggoogle.com
Key Findings on Regioselectivity:
Michael-Type Addition: This method has been shown to be a convenient route for the N-alkylation of uracils. N1-regioselective addition to acrylic acceptors is frequently used in the synthesis of acyclic nucleosides. thieme-connect.comnih.gov For example, the reaction of 5-substituted uracils with (2-hydroxyethyl) acrylate (B77674) in the presence of a base like triethylamine (B128534) (TEA) can achieve complete N1 regioselectivity. nih.gov
Influence of Bases and Solvents: The choice of base is critical. For instance, in some reactions, deprotonation at the N1 position leads to a dispersion of negative charge through mesomerism, favoring alkylation at this site. thieme-connect.com The use of polar aprotic solvents often promotes SN2 reactions involved in alkylation. beilstein-journals.org
Protecting Group Strategies: To achieve selective N3-alkylation, a common strategy involves the protection of the N1 position. The tert-butyloxycarbonyl (Boc) group has been effectively used for this purpose. N1-Boc protected uracil can be selectively alkylated at the N3 position, and the Boc group can subsequently be removed under mild conditions. researchgate.net
Mechanochemical Methods: Solvent-free mechanochemical methods have also been explored for uracil alkylation. These methods can offer advantages in terms of selectivity and milder reaction conditions, sometimes avoiding side products that occur in solution-phase reactions. beilstein-journals.org
Computational Studies: Density Functional Theory (DFT) calculations have been employed to rationalize the observed regioselectivities. For certain alkyl halides, calculations have shown that the activation energy for reaction at the N1 position is lower than at the N3 position, explaining the preference for N1-alkylation. beilstein-journals.org
The ability to control the regioselectivity of uracil alkylation is paramount for the targeted synthesis of specific isomers with desired biological activities or material properties.
| Alkylation Method | Typical Regioselectivity | Key Conditions/Features | Reference |
| Michael-Type Addition | N1-selective | Use of acrylic acceptors, base catalysis (e.g., TEA) | thieme-connect.com, nih.gov |
| N1-Boc Protection | N3-selective | Protection of N1, followed by alkylation and deprotection | researchgate.net |
| Mechanochemical Alkylation | Controllable | Solvent-free, can suppress side reactions | beilstein-journals.org |
| Silyl-Hilbert-Johnson | N1-selective | Use of silylated uracil derivatives | google.com |
Exploration of "Uracilyne" Intermediates in Uracil Functionalization
A novel and powerful strategy for the functionalization of the uracil ring involves the generation of a highly reactive "uracilyne" intermediate. digitellinc.com This heteroaryne analogue of uracil provides a pathway for the vicinal difunctionalization of the C5 and C6 positions of the uracil ring in a single step. mdpi.com
The generation of uracilyne is typically achieved from a uracil-iodonium(III) salt precursor. digitellinc.commdpi.com These salts, which can be synthesized from uracil, act as precursors to the uracilyne upon treatment with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS). digitellinc.comrsc.org The aryl iodanyl group is an excellent leaving group, facilitating the formation of the strained triple bond of the uracilyne. mdpi.com
Once generated, the highly reactive uracilyne can be trapped by various arynophiles, leading to a diverse range of functionalized uracil derivatives. digitellinc.commdpi.com
Reactions involving Uracilyne Intermediates:
[4+2] Cycloaddition: Trapping the uracilyne with dienes like furan (B31954) results in the formation of [4+2] cycloaddition products. digitellinc.comrsc.org
[3+2] and [2+2] Cycloadditions: Uracilyne can also participate in [3+2] and [2+2] cycloaddition reactions with suitable trapping agents. digitellinc.commdpi.com
σ-Bond Insertion: In the presence of reagents like diphenyldiselenide, the uracilyne can undergo a σ-bond insertion reaction, leading to the formation of 5,6-difunctionalized uracil derivatives. mdpi.com
Structural Modifications and Derivatization Strategies of 1 4 Hydroxybutyl Uracil
Structural Analogs with Modified Hydroxyalkyl Chains
A primary strategy for modifying 1-(4-hydroxybutyl)uracil involves altering the N-1 hydroxyalkyl substituent. This acyclic chain is a mimic of the sugar moiety in natural nucleosides, and its modification can significantly influence the compound's biological activity. researchgate.netmdpi.comnih.gov Variations include changing the length of the alkyl chain, introducing additional functional groups, or replacing the terminal hydroxyl group entirely.
Research has explored the synthesis of a series of 1-(ω-hydroxyalkyl)uracils, with chain lengths varying from ethyl to longer constructs. acs.orgnih.gov For instance, analogs such as 1-(2-hydroxyethoxymethyl)uracil have been synthesized to compare the effects of different acyclic chains. researchgate.netresearchgate.net Further modifications include the introduction of other functional groups onto the chain, such as an ether linkage, as seen in 1-(2-hydroxy-3-methoxypropyl)uracils. nih.gov In some cases, the terminal hydroxyl group has been replaced with other functionalities, such as a cyano group, to yield compounds like 1-(4-cyanobutyl)-5-substituted uracils. nih.gov These modifications aim to fine-tune the molecule's polarity, flexibility, and ability to interact with target enzymes.
| Base Compound | Modified Analog | Modification to Hydroxyalkyl Chain | Reference |
|---|---|---|---|
| This compound | 1-(2-Hydroxyethoxymethyl)uracil | Replacement of hydroxybutyl with a hydroxyethoxymethyl chain | researchgate.netresearchgate.net |
| This compound | 1-(2-Hydroxy-3-methoxypropyl)uracil | Replacement of hydroxybutyl with a 2-hydroxy-3-methoxypropyl chain | nih.gov |
| This compound | 1-(4-Cyanobutyl)uracil | Replacement of the terminal hydroxyl group with a cyano group | nih.gov |
| This compound | 1-[2-(Phenoxy)ethyl]uracil | Replacement of hydroxybutyl with a 2-(phenoxy)ethyl chain | researchgate.net |
**3.2. Substitution Patterns on the Uracil (B121893) Ring System
The C5 position of the uracil ring is a frequent target for modification due to its accessibility and the significant impact of substituents on the molecule's properties. researchgate.net Introducing various groups at this position can affect the electronic character, steric profile, and potential for hydrogen bonding of the nucleobase mimic. A wide array of C5-substituted derivatives of this compound have been synthesized and studied. researchgate.netnih.gov
Substituents range from simple alkyl groups (methyl, ethyl, propyl) to halogens and more complex vinyl or alkynyl moieties. nih.govnih.gov For example, the introduction of a 5-(2,2-dibromovinyl) group was found to confer anti-herpes simplex virus activity, although at high concentrations. nih.gov In contrast, other 5-alkyl and 5-vinyl analogs were inactive. nih.gov This highlights the sensitivity of molecular properties to the specific nature of the C5 substituent. Research into other uracil derivatives has shown that electron-withdrawing groups at the C5 position can be critical for enhancing inhibitory potency against certain enzymes. rsc.org The introduction of alkynyl groups, such as a 5-propynyl substituent, has been shown to result in pronounced cytostatic activities in other uracil nucleoside analogs. nih.govresearchgate.net These findings underscore the C5 position as a key site for modulating the biological and physicochemical characteristics of this compound derivatives.
| Parent Compound | C5 Substituent (X) | Resulting Compound Name | Observed Impact | Reference |
|---|---|---|---|---|
| This compound | -CH=CHBr | 1-(4-Hydroxybutyl)-5-(2-bromovinyl)uracil | Inactive against HSV-1 and HSV-2 | nih.gov |
| This compound | -CH=CBr₂ | 1-(4-Hydroxybutyl)-5-(2,2-dibromovinyl)uracil | Active against HSV-1 and HSV-2 (at high concentrations) | nih.gov |
| This compound | -CH₃ | 1-(4-Hydroxybutyl)-5-methyluracil (Thymine analog) | Inactive against HSV-1 and HSV-2 | nih.gov |
| This compound | -CH₂CH₃ | 1-(4-Hydroxybutyl)-5-ethyluracil | Inactive against HSV-1 and HSV-2 | nih.gov |
Further derivatization of this compound can be achieved by introducing a substituent at the N3 position of the pyrimidine (B1678525) ring, leading to 1,3-disubstituted uracil analogs. nih.gov This modification is synthetically more challenging than N1 substitution. The nucleophilicity of the N3 nitrogen is reduced by the two adjacent electron-withdrawing carbonyl groups, making direct alkylation at this site difficult when the N1 position is already substituted. mdpi.com
To achieve N3-derivatization, specific synthetic strategies are required. One common approach involves the deprotonation of the N3 position in the N1-substituted uracil using a strong base, such as sodium hydride (NaH), followed by reaction with an alkylating agent. tandfonline.com This method allows for the introduction of a variety of substituents at the N3 position. For instance, research on 1,3-disubstituted uracils has led to the synthesis of compounds like 1-benzyl-3-(3,5-dimethylbenzyl)uracil, demonstrating that diverse arylmethyl groups can be added. nih.gov Other methods, such as using Mitsunobu conditions, have also been employed to create these disubstituted derivatives. nih.gov This dual modification strategy significantly expands the chemical space available for creating analogs of this compound, allowing for the generation of molecules with potentially novel properties.
| N1-Substituted Uracil | Reagents for N3-Alkylation | N3-Substituent | Example of 1,3-Disubstituted Product | Reference |
|---|---|---|---|---|
| 1-Benzyluracil | 1. NaH, DMF; 2. 3,5-Dimethylbenzyl bromide | 3,5-Dimethylbenzyl | 1-Benzyl-3-(3,5-dimethylbenzyl)uracil | nih.gov |
| 1-Cyanomethyluracil | 1. NaH, DMF; 2. 3,5-Dimethylbenzyl bromide | 3,5-Dimethylbenzyl | 1-Cyanomethyl-3-(3,5-dimethylbenzyl)uracil | nih.gov |
| Uracil | Propargyl bromide, DBU, Acetonitrile (B52724) | Propargyl | 1,3-Dipropargyluracil | nih.gov |
Acyclic Nucleoside Analogs Incorporating the Hydroxybutyl Moiety for Structural Mimicry
The compound this compound belongs to the class of acyclic nucleoside analogs. researchgate.netnih.gov In these molecules, a flexible side chain replaces the rigid furanose sugar ring of natural nucleosides. mdpi.comnih.gov The hydroxybutyl moiety is specifically designed to mimic the 2'-deoxyribose portion of deoxynucleosides, with the terminal hydroxyl group corresponding to the 5'-hydroxyl group. This structural mimicry allows these analogs to be recognized by and interact with viral or cellular enzymes involved in nucleoside metabolism, potentially leading to the inhibition of DNA or RNA synthesis. nih.gov
The concept of using a hydroxybutyl chain as a sugar mimic is well-established, with compounds like 9-(4-hydroxybutyl)guanine (B601343) (HBG) being a known example with activity against herpes viruses. mdpi.comcardiff.ac.uk The mimicry can be further refined to more closely resemble the natural sugar. A notable example is the synthesis of 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]uracil derivatives. acs.org In this analog, an additional hydroxymethyl group is introduced onto the butyl chain, creating a diol system that more accurately mimics the 3'- and 5'-hydroxyl groups of the deoxyribose ring. This enhanced structural mimicry led to a derivative, 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil, which demonstrated potent antiviral activity. acs.org This strategy illustrates how the basic this compound scaffold can be elaborated to create more sophisticated acyclic nucleoside analogs with improved biological profiles.
| Compound | N1-Substituent | Structural Features for Mimicry | Reference |
|---|---|---|---|
| 2'-Deoxyuridine (Natural Nucleoside) | 2-Deoxyribose (a cyclic sugar) | Rigid ring with hydroxyl groups at 3' and 5' positions. | - |
| This compound | 4-Hydroxybutyl (acyclic chain) | Flexible chain with a terminal hydroxyl group mimicking the 5'-OH. | researchgate.netnih.gov |
| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]uracil | 4-Hydroxy-3-(hydroxymethyl)-butyl (acyclic chain) | Flexible chain with two hydroxyl groups mimicking both the 3'-OH and 5'-OH of deoxyribose. | acs.org |
Molecular Interactions and Supramolecular Chemistry of 1 4 Hydroxybutyl Uracil Conjugates
Hydrogen Bonding Interactions in Self-Assembled Structures
Hydrogen bonding is a fundamental directional interaction that plays a pivotal role in the self-assembly of uracil-containing molecules. The uracil (B121893) moiety possesses multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, enabling the formation of intricate and stable supramolecular architectures. In conjugates of 1-(4-hydroxybutyl)uracil, these interactions are the primary driving force for creating ordered structures in both solid and solution states.
The self-assembly process is often cooperative, guided by the formation of specific hydrogen-bonding patterns between nucleobases. For instance, uracil derivatives can form complementary pairs with adenine-functionalized molecules through stable uracil-adenine (U-A) hydrogen bonds, leading to the spontaneous formation of nanoparticles in aqueous solutions. The hydrogen bonding between complementary bases is a key factor in the self-assembly of nucleotides at interfaces. semanticscholar.org Furthermore, the presence of different functional groups on the uracil ring can influence the nature of these non-covalent interactions, which in turn affects the resulting molecular arrangement and biological activity. rsc.org In various studies, multitopic uracil linkers have been employed as building blocks for supramolecular structures, highlighting the importance of the uracil moiety's ability to form robust hydrogen-bonded networks. aip.org
Base Pairing Driven Self-Assembly in Ferrocene-Linked Conjugates
A notable application of this compound is in the synthesis of ferrocene-linked conjugates, which serve as building blocks in supramolecular chemistry. In these systems, a ferrocene (B1249389) core is linked to one or two uracil units via a butyl spacer. The self-assembly of these conjugates is directed by the specific base pairing interactions between the uracil moieties.
Research has shown that ferrocene-linked bis(uracil) conjugates, synthesized from precursors like 1,1′-bis(4-hydroxybutyl)ferrocene, exhibit highly ordered, self-assembled structures. These structures are formed through contiguous helical backbones stabilized by specific base pairing. The n-butyl chain is selected not only as a linker but also to provide appropriate hydrophobicity, enhancing the solubility of the conjugates in common organic solvents. In contrast, monosubstituted ferrocene-uracil conjugates typically form only planar sheets, underscoring the importance of the bis-functionalized ferrocene core for creating more complex, continuous assemblies.
Watson-Crick and Reverse Watson-Crick Pairing Motifs in Assemblies
The self-assembly of ferrocene-bis(uracil) conjugates is distinguished by the formation of specific hydrogen-bonding patterns known as Watson-Crick (WC) and reverse Watson-Crick (rWC) pairing. While canonical DNA relies on Watson-Crick pairing, these synthetic systems demonstrate more complex arrangements.
X-ray crystallographic studies have revealed that ferrocene-bis(uracil) conjugates self-assemble through a combination of alternating Watson-Crick and reverse Watson-Crick type pairs. This is different from the analogous ferrocene-bis(thymine) conjugate, which assembles exclusively through reverse Watson-Crick pairing. The reverse Watson-Crick pair involves hydrogen bonding to the O2 carbonyl of the uracil base. This difference in pairing motifs leads to distinct supramolecular packing and architectures. The ability to form these varied base pairing patterns is crucial for understanding and designing novel supramolecular assemblies.
Table 1: Hydrogen Bonding Parameters in Ferrocene-Nucleobase Conjugates
| Conjugate | Pairing Type | Hydrogen Bond | Distance (H···O) | Distance (N···O) | Angle (N-H···O) | Reference |
|---|---|---|---|---|---|---|
| Monosubstituted Ferrocene-Uracil (2b) | Reverse Watson-Crick Dimer | N3-H3···O2 | 2.02 Å | 2.878(4) Å | 173° | acs.org |
| Monosubstituted Ferrocene-Thymine (2a) | Reverse Watson-Crick Dimer | N3-H3···O2 | Not specified | 2.863(4) Å | 173(3)° | acs.org |
| Bis(uracil) Ferrocene (1b) | Alternating WC and rWC | Specific parameters for the alternating pairs are part of a complex network. The structure is devoid of 2-fold symmetry. | acs.orgfigshare.com |
Supramolecular Packing and Crystallographic Insights
Crystallographic analysis provides detailed insights into the three-dimensional organization of these self-assembled structures. The specific base-pairing motifs in ferrocene-uracil conjugates dictate their supramolecular packing, leading to distinct two-dimensional organizations.
Table 2: Crystallographic Data for a Ferrocene-Uracil Conjugate
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 1,1′-bis(N1-butyluracil)ferrocene (1b) | C26H30FeN4O4 | Monoclinic | P21/c | acs.org |
| 1-(4-(uracilyl)butyl)ferrocene (2b) | C18H20FeN2O2 | Triclinic | P-1 | acs.org |
Solvation Studies of Uracil Derivatives in Complex Media
The behavior of uracil derivatives in solution is heavily influenced by their interactions with solvent molecules. Solvation plays a critical role in the stability, reactivity, and self-assembly of these compounds. Computational and experimental studies on uracil and its derivatives have provided insights into these complex interactions.
The solvation free energy of uracil derivatives varies significantly with the polarity of the solvent. nih.govacs.org Studies show that values generally decrease in the order of water > DMSO > n-octanol > chloroform, indicating stronger interactions with polar protic solvents. nih.govacs.org The first hydration shell around the uracil molecule is formed by water molecules interacting with the N-H and C=O groups. researchgate.net The formation of water dimers and trimers around the uracil molecule is considered necessary to complete this first hydration shell, highlighting the structured nature of water in the immediate vicinity of the nucleobase. researchgate.net This organized solvent environment is crucial for mediating the interactions that lead to larger self-assembled structures.
Role of the Hydroxybutyl Chain in Cation-Uracil Interactions
The interaction between cations and uracil is a key aspect of its chemistry in biological and synthetic systems. Gas-phase studies have shown that metal cations, such as Li+, preferentially bind to the O4 oxygen of the uracil ring. aip.orgfigshare.comebi.ac.uk The presence of a 1-(4-hydroxybutyl) substituent introduces additional complexity and functionality to this interaction.
The hydroxybutyl chain can influence cation-uracil interactions in several ways. Firstly, the terminal hydroxyl (-OH) group is a potential coordination site for metal ions, although it is generally a poorer binding site than the carbonyl oxygens of the uracil ring. researchgate.net However, it can participate in the solvation shell of a bound cation, potentially stabilizing the complex. Secondly, the flexible four-carbon chain allows the hydroxyl group to adopt various conformations, which could either sterically hinder or facilitate the approach of a cation and its associated solvent molecules to the uracil core. In dicationic surfactants, for example, the presence of a hydroxyethyl (B10761427) fragment in the head group leads to a significant decrease in the critical micelle concentration, indicating a strong influence on self-assembly in aqueous media. semanticscholar.org Therefore, the hydroxybutyl chain in this compound likely plays a modulating role in cation interactions, influencing the local solvation environment and the stability of the resulting complexes.
Computational Chemistry and Molecular Modeling Studies
Quantum-Chemical Calculations for Structural Elucidation and Properties
Quantum-chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules with high accuracy. nih.govijsdr.org Methods such as Density Functional Theory (DFT) and other ab initio approaches are fundamental in predicting molecular geometries, reaction mechanisms, and various chemical properties from first principles, without the need for empirical parameterization. nih.govals-journal.com
A primary application of quantum-chemical calculations is the determination of a molecule's equilibrium structure—the three-dimensional arrangement of atoms corresponding to the lowest energy state. nih.gov For 1-(4-Hydroxybutyl)uracil, methods like DFT would be used to perform geometry optimization, yielding precise predictions of bond lengths, bond angles, and dihedral angles. nepjol.infoscirp.org
These optimized geometries are crucial for predicting spectroscopic parameters. rroij.com Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to help assign specific vibrational modes. als-journal.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR data. jstar-research.com Such computational approaches provide a robust framework for the structural confirmation of this compound. nih.govnih.gov Due to the absence of specific computational studies on this compound in the reviewed literature, a data table of predicted spectroscopic parameters cannot be provided.
Uracil (B121893) and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The diketo form of uracil is typically the most stable, but substituents can influence the tautomeric equilibrium. mdpi.com Quantum-chemical calculations are essential for evaluating the relative energies and stabilities of the possible tautomers of this compound. umn.eduresearchgate.net By calculating the energies of each potential tautomer in the gas phase and in various solvents (often using models like the Polarizable Continuum Model, PCM), researchers can predict the dominant form under different conditions. nih.gov
Molecular Docking and Binding Mode Analysis of Uracil Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (a ligand) when it binds to a larger molecule, typically a protein receptor. iaanalysis.com This method is a cornerstone of structure-based drug design. nih.govnih.gov In the context of this compound, docking simulations would be performed to investigate its potential interactions with biological targets.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity for various poses. jscimedcentral.com The results provide insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex. nih.gov This analysis helps to understand the molecular basis of the compound's potential biological activity and can guide the design of more potent derivatives. As no specific molecular docking studies featuring this compound were identified, a table of binding energies and interacting residues is not available.
Prediction of Molecular Parameters and Energetics for Derivatives
Computational chemistry allows for the systematic evaluation of how chemical modifications affect a molecule's properties. jstar-research.com Starting with the validated structure of this compound, various derivatives could be designed in silico by adding or modifying functional groups. Quantum-chemical methods would then be used to calculate key molecular parameters for each derivative.
These parameters often include electronic properties such as the distribution of charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nepjol.info Thermodynamic properties, including enthalpy of formation and Gibbs free energy, can also be calculated to assess the relative stabilities and reaction energetics of the derivatives. acs.orgescholarship.org This predictive capability is invaluable for prioritizing which derivatives are most promising for synthesis and experimental testing. alliedacademies.org
Because specific studies on derivatives of this compound are not available in the literature reviewed, a comparative data table of molecular parameters cannot be generated.
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H- and ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(4-Hydroxybutyl)uracil. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H-NMR Spectroscopy In ¹H-NMR spectroscopy of this compound, the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are analyzed to assign protons to their respective positions in the molecule. The uracil (B121893) ring protons (H-5 and H-6) typically appear in the aromatic region of the spectrum, while the protons of the 4-hydroxybutyl chain are found in the aliphatic region. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Expected ¹H-NMR Data for this compound: This table is predictive and based on typical chemical shifts for similar structural motifs.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 (Uracil) | ~7.5 | d (doublet) | ~8.0 | 1H |
| H-5 (Uracil) | ~5.7 | d (doublet) | ~8.0 | 1H |
| N1-CH₂ | ~3.7 | t (triplet) | ~7.0 | 2H |
| CH₂-OH | ~3.5 | t (triplet) | ~6.5 | 2H |
| N1-CH₂-CH₂ | ~1.7 | m (multiplet) | - | 2H |
| CH₂-CH₂-CH₂OH | ~1.5 | m (multiplet) | - | 2H |
| OH | Variable | br s (broad singlet) | - | 1H |
| N3-H (Uracil) | ~11.2 | s (singlet) | - | 1H |
¹³C-NMR Spectroscopy ¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons (C-2 and C-4) of the uracil ring are typically found at the downfield end of the spectrum.
Expected ¹³C-NMR Data for this compound: This table is predictive and based on typical chemical shifts for similar structural motifs.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Uracil, C=O) | ~164 |
| C-2 (Uracil, C=O) | ~152 |
| C-6 (Uracil) | ~142 |
| C-5 (Uracil) | ~102 |
| CH₂-OH | ~61 |
| N1-CH₂ | ~48 |
| CH₂-CH₂-CH₂OH | ~29 |
| N1-CH₂-CH₂ | ~26 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂N₂O₃), the exact molecular weight is 184.0848 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which is a key step in structure confirmation.
In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint.
Expected Fragmentation Pattern:
Molecular Ion ([M]⁺): m/z = 184
Loss of water (-H₂O): m/z = 166
Cleavage of the butyl chain: Fragments corresponding to the uracil moiety and parts of the alkyl chain can be observed. For example, cleavage alpha to the nitrogen might result in a fragment at m/z = 125.
Formation of uracil fragment: A prominent peak corresponding to the uracil ring (or protonated uracil) at m/z = 111 or 112.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. It is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands for this compound: This table is predictive and based on typical absorption frequencies for the functional groups listed.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3200-3100 | N-H stretch | Amide (Uracil ring) |
| 3100-3000 | C-H stretch | =C-H (Alkene, Uracil ring) |
| 3000-2850 | C-H stretch | -C-H (Alkyl chain) |
| ~1710 and ~1660 | C=O stretch | Amide/Lactam (Uracil ring) |
| ~1650 | C=C stretch | Alkene (Uracil ring) |
| ~1240 | C-N stretch | Amine/Amide |
| ~1050 | C-O stretch | Primary Alcohol |
The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, while the distinct carbonyl peaks around 1700 cm⁻¹ are characteristic of the uracil ring. researchgate.netvscht.cznist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
This method provides unambiguous information about:
Bond lengths and angles: Precise measurements of the geometry of the molecule.
Conformation: The spatial arrangement of the flexible 4-hydroxybutyl chain relative to the planar uracil ring.
Intermolecular interactions: How the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group and the N-H and C=O groups of the uracil ring.
As of the current literature survey, a publicly available crystal structure for this compound has not been reported.
Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC)
Chromatographic techniques are essential for the purification and analysis of this compound, allowing for the separation of the compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method. helixchrom.comnih.govwisdomlib.orgsielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the two phases. Due to its polarity, this compound would elute relatively early under standard RP-HPLC conditions. The retention time is a characteristic property under specific conditions, and the peak area can be used for quantification.
Thin-Layer Chromatography (TLC) TLC is a simpler and faster chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. nih.gov A stationary phase (commonly silica (B1680970) gel) is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action. The separation is based on the compound's affinity for the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. For this compound, a polar solvent system would be required to achieve appropriate migration on a silica gel plate.
Emerging Research Directions and Non Clinical Applications
Design of Novel Supramolecular Architectures
The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Uracil (B121893) and its derivatives are exceptional building blocks in this field due to their predictable and robust hydrogen-bonding patterns. The uracil ring possesses multiple hydrogen bond donors (N3-H) and acceptors (C2=O and C4=O), which facilitate self-assembly into well-defined architectures like tapes, rosettes, and sheets. acs.orgacs.org
The 1-(4-Hydroxybutyl)uracil molecule offers additional functionality for creating complex supramolecular systems.
Primary Hydrogen Bonding: Like other uracil derivatives, the primary interaction driving self-assembly is the formation of N-H···O hydrogen bonds between the uracil rings, often resulting in a characteristic R22(8) ring motif where two molecules form a dimer. acs.org These dimers can then propagate into one-dimensional tapes.
Influence of the N1-Substituent: The 4-hydroxybutyl chain introduces significant flexibility and an additional hydrogen-bonding site (the terminal -OH group). This hydroxyl group can act as both a donor and an acceptor, enabling the formation of secondary hydrogen-bonding networks that link the primary uracil tapes into more complex two-dimensional (2D) or three-dimensional (3D) structures.
The interplay between the strong, directional hydrogen bonds of the uracil core and the more flexible interactions provided by the hydroxybutyl side chain allows for the rational design of novel materials with controlled architectures. Furthermore, halogen bonding has emerged as another powerful tool for guiding the self-assembly of uracil derivatives into cocrystals. nih.gov
| Interaction Type | Participating Groups on this compound | Resulting Supramolecular Motif |
|---|---|---|
| Strong Hydrogen Bond | Uracil N3-H and C=O | Dimers (R22(8) synthon), Tapes, Sheets acs.orgacs.org |
| Strong Hydrogen Bond | Terminal -OH group | Inter-tape or inter-sheet linkages |
| Weak Hydrogen Bond | Alkyl C-H and Uracil C=O | Stabilization of 3D networks acs.org |
| Halogen Bond | Uracil C=O (as acceptor) | Cocrystal formation nih.gov |
Exploration in Materials Science and Electrochemistry
The properties that make this compound suitable for supramolecular design also make it a candidate for applications in materials science and electrochemistry. The ability to form ordered structures and participate in interfacial processes is key to these applications.
In materials science , uracil derivatives are being explored for the creation of functional polymers and gels. The 4-hydroxybutyl group can serve as a reactive handle to incorporate the uracil moiety into polymer backbones, creating materials with specific recognition or self-healing properties mediated by the hydrogen-bonding of the uracil units.
In electrochemistry , studies on uracil derivatives have shown that they adsorb onto electrode surfaces. nih.gov The orientation of the molecule at the electrode-solution interface—either flat, via π-electron interaction, or perpendicular—is highly dependent on the substitution pattern. nih.gov An unsubstituted N3-H group is often required for a perpendicular orientation, where the molecule is believed to bind via a N3-H···electrode bond. nih.gov Uracil derivatives have also been investigated as effective, non-toxic corrosion inhibitors for steel in acidic environments. Their ability to adsorb onto the metal surface blocks active sites and inhibits both anodic and cathodic processes, with inhibition efficiency dependent on the molecular structure and concentration. researchgate.net Ferrocene-like complexes derived from nucleic acid bases, including uracil, represent a novel class of compounds with potential applications in electrochemistry. nih.gov
Development of Chemical Probes and Enzyme Modulators
Uracil derivatives are fundamental to the development of molecules that can probe or modulate the activity of enzymes, particularly those involved in nucleic acid metabolism.
Enzyme Modulators: Uracil-DNA Glycosylase (UNG) is a critical enzyme in the base excision repair pathway that removes uracil from DNA. nih.gov Inhibitors of UNG are sought after as potential therapeutic agents. mdpi.com While most UNG inhibitors are based on the uracil structure, research is focused on identifying new pharmacophores. Virtual screening and biochemical assays are used to discover novel inhibitor scaffolds, such as tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3). mdpi.com Compounds like this compound could serve as starting points or fragments for the design of such inhibitors, where the hydroxybutyl chain could be modified to enhance binding affinity and selectivity for the enzyme's active site. Other uracil derivatives, like 6-(p-Hydroxyphenylhydrazino)uracil (HPUra), have been identified as potent inhibitors of bacterial DNA polymerase III. nih.gov
Chemical Probes: Chemical probes are small molecules used to study biological systems. Uracil derivatives have been modified to act as fluorescent or reactive probes. For instance, a selenium-labeled uracil nucleoside has been used as a fluorescent probe to report on its environment when incorporated into ribosomal RNA, allowing for the study of antibiotic binding. rug.nl Ultrasensitive assays for UNG activity, which are crucial for inhibitor screening, have been developed using DNA probes containing uracil. These assays often rely on fluorescence or electrochemical signals that are generated upon enzymatic cleavage of the uracil base. acs.orgnih.gov The development of such probes and assays is essential for understanding enzyme function and for high-throughput drug discovery. acs.org
| Application | Target Enzyme/System | Example or Principle | Reference |
|---|---|---|---|
| Enzyme Inhibition | Uracil-DNA Glycosylase (UNG) | Development of novel pharmacophores (e.g., PyO3) to block the active site. | mdpi.com |
| Enzyme Inhibition | Bacterial DNA Polymerase III | 6-(p-Hydroxyphenylhydrazino)uracil (HPUra) acts as a selective inhibitor. | nih.gov |
| Fluorescent Probes | Ribosomal RNA (rRNA) | Selenium-labeled uracil (SeU) shows a "turn-on" fluorescence effect upon antibiotic binding. | rug.nl |
| Assay Development | Uracil-DNA Glycosylase (UNG) | Electrochemical and fluorescence-based platforms using uracil-containing DNA probes to measure enzyme activity. | acs.orgnih.gov |
Advanced Synthesis Methodologies for Uracil Derivatives
The growing interest in uracil derivatives for various applications has driven the development of more efficient, versatile, and regioselective synthesis methods. These advanced methodologies are crucial for creating libraries of compounds like this compound for screening and optimization.
Regioselective N-Alkylation: A primary challenge in synthesizing N1-substituted uracils is controlling the regioselectivity of alkylation, as reaction can occur at both the N1 and N3 positions. Modern approaches use protecting groups to achieve high selectivity. For example, protecting the N1 position with a tert-butyloxycarbonyl (Boc) group allows for selective alkylation at the N3 position, with the Boc group being easily removed under mild conditions. researchgate.net Microwave-assisted synthesis has also been shown to provide rapid and highly regioselective N1-alkylation. researchgate.net
Diversity-Oriented Synthesis: To explore the chemical space around the uracil core, diversity-oriented strategies are employed. These methods often involve building the pyrimidine (B1678525) ring from acyclic precursors, which allows for the introduction of various substituents at different positions. This approach has been successfully used to create libraries of 5-sulfonyl-substituted uracils, avoiding issues like N-oxide formation that occur with traditional oxidation methods. nih.govacs.org
One-Pot and Multicomponent Reactions: Efficiency in synthesis is greatly improved by one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates. A three-step, one-pot reaction has been developed to produce 6-substituted uracils from commercially available 6-chloro-2,4-dimethoxypyrimidine. researchgate.net
C-H Functionalization and Novel Intermediates: Direct C-H functionalization is an atom-economical way to modify the uracil ring. Another innovative strategy involves the generation of highly reactive intermediates, such as "uracilyne," from uracil-iodonium salts. This "uracilyne" can then undergo various cycloaddition reactions to afford novel functionalized uracil derivatives that would be difficult to access through other means. digitellinc.com
These advanced synthetic tools provide chemists with powerful ways to access a wide array of structurally diverse uracil derivatives, facilitating the exploration of their properties and applications in science and technology.
Q & A
Q. What are the established synthetic routes for 1-(4-Hydroxybutyl)uracil, and how are yields optimized?
The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of triazole acyclonucleoside derivatives. Key steps include coupling a hydroxybutyl moiety to the uracil base, followed by cyclization. Optimization involves controlling reaction temperature (room temperature to 50°C), stoichiometric ratios of reactants, and purification via column chromatography. Yields exceeding 90% are achievable under these conditions, with structural confirmation using -NMR, -NMR, and MALDI-TOF-MS .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly -NMR to identify proton environments (e.g., hydroxybutyl CH groups at δ 1.44–1.29 and 1.90–1.75) and -NMR for carbon backbone analysis. Mass spectrometry (e.g., MALDI-TOF-MS) validates molecular weight, with deviations <1.75 Da indicating purity. Chromatographic methods (HPLC, TLC) monitor reaction progress .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Initial screens include cytotoxicity assays (e.g., MTT or XTT) on cancer cell lines and antiviral activity tests (e.g., HIV-1 reverse transcriptase inhibition). EC values (half-maximal effective concentration) are calculated to quantify potency, with selectivity indices (ratio of cytotoxic to therapeutic concentrations) guiding further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. To address this:
- Replicate experiments across independent labs.
- Perform dose-response curves with standardized protocols.
- Use high-purity samples (≥95% by HPLC) and validate via orthogonal methods (e.g., LC-MS).
- Apply statistical tests (t-tests, ANOVA) to assess significance of differences .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action?
- Hypothesis-driven design : Link molecular structure (e.g., hydroxybutyl chain flexibility) to target binding (e.g., enzyme active sites).
- Controls : Include negative (vehicle-only) and positive controls (known inhibitors like emivirine for HIV studies).
- Variables : Control temperature, pH, and solvent polarity to minimize confounding effects.
- Data collection : Use real-time PCR or fluorescence-based assays for dynamic monitoring .
Q. How can molecular modeling improve the design of this compound analogs with enhanced target binding?
- Docking studies : Simulate interactions with targets (e.g., HIV-1 reverse transcriptase) using software like AutoDock or Schrödinger. Focus on hydrogen bonding (uracil’s NH and carbonyl groups) and hydrophobic contacts (hydroxybutyl chain).
- QSAR analysis : Correlate substituent modifications (e.g., methyl groups on the triazole ring) with activity changes.
- Free energy calculations : Predict binding affinities (ΔG) to prioritize synthetic targets .
Q. What methodologies detect uracil incorporation into DNA for studies on this compound’s genotoxic potential?
- PCR-based assays : Amplify genomic regions using uracil-DNA glycosylase (UDG) to cleave uracil-containing strands, followed by quantification of amplification efficiency.
- Isotopic labeling : Track -labeled uracil incorporation via scintillation counting.
- Mass spectrometry : Directly identify uracil adducts in enzymatically digested DNA .
Q. How should researchers design toxicity studies for this compound in animal models?
- Dose selection : Base on in vitro IC values, applying a 10-fold safety margin.
- Endpoints : Monitor organ-specific toxicity (e.g., bladder carcinogenicity via histopathology, referencing N-butyl-N-(4-hydroxybutyl)nitrosamine studies).
- Metabolite analysis : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxybutyl chain oxidation products) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and Hill coefficients.
- Error bars : Report standard deviation (SD) or standard error of the mean (SEM) for ≥3 replicates.
- Outlier detection : Use Grubbs’ test to exclude anomalous data points .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
